N-{4-[(Methylcarbamoyl)methyl]-13-thiazol-2-YL}-3-(1H-pyrrol-1-YL)-3-(thiophen-3-YL)propanamide
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Overview
Description
N-{4-[(Methylcarbamoyl)methyl]-13-thiazol-2-YL}-3-(1H-pyrrol-1-YL)-3-(thiophen-3-YL)propanamide is a complex organic compound that features a thiazole ring, a pyrrole ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(Methylcarbamoyl)methyl]-13-thiazol-2-YL}-3-(1H-pyrrol-1-YL)-3-(thiophen-3-YL)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the pyrrole and thiophene rings. Key reagents and catalysts are used to facilitate these reactions, ensuring the correct formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(Methylcarbamoyl)methyl]-13-thiazol-2-YL}-3-(1H-pyrrol-1-YL)-3-(thiophen-3-YL)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
N-{4-[(Methylcarbamoyl)methyl]-13-thiazol-2-YL}-3-(1H-pyrrol-1-YL)-3-(thiophen-3-YL)propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{4-[(Methylcarbamoyl)methyl]-13-thiazol-2-YL}-3-(1H-pyrrol-1-YL)-3-(thiophen-3-YL)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(tert-Butyl)-4-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-1,1-biphenyl-2-sulfonamide
- Immunosuppressive phenolic compounds from Hydnora abyssinica A. Braun
Uniqueness
N-{4-[(Methylcarbamoyl)methyl]-13-thiazol-2-YL}-3-(1H-pyrrol-1-YL)-3-(thiophen-3-YL)propanamide is unique due to its specific combination of thiazole, pyrrole, and thiophene rings. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H18N4O2S2 |
---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
N-[4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-3-pyrrol-1-yl-3-thiophen-3-ylpropanamide |
InChI |
InChI=1S/C17H18N4O2S2/c1-18-15(22)8-13-11-25-17(19-13)20-16(23)9-14(12-4-7-24-10-12)21-5-2-3-6-21/h2-7,10-11,14H,8-9H2,1H3,(H,18,22)(H,19,20,23) |
InChI Key |
OKBSNGWWAFKTIM-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CC1=CSC(=N1)NC(=O)CC(C2=CSC=C2)N3C=CC=C3 |
Origin of Product |
United States |
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